N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a structurally complex molecule featuring two distinct pharmacophores: a 1-(propan-2-yl)-1H-benzimidazole moiety linked via an ethyl chain to an acetamide group, which is further substituted with a tetrahydro-2H-thiopyran ring bearing a 1H-pyrrol-1-yl group.
The benzimidazole core is a common motif in medicinal chemistry, known for its role in kinase inhibition and antimicrobial activity . The tetrahydro-2H-thiopyran ring, a sulfur-containing heterocycle, may improve metabolic stability compared to oxygenated analogs (e.g., tetrahydro-2H-pyran) . The pyrrole substituent could modulate electronic effects and hydrogen-bonding capacity, influencing target binding .
Properties
Molecular Formula |
C23H30N4OS |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C23H30N4OS/c1-18(2)27-20-8-4-3-7-19(20)25-21(27)9-12-24-22(28)17-23(10-15-29-16-11-23)26-13-5-6-14-26/h3-8,13-14,18H,9-12,15-17H2,1-2H3,(H,24,28) |
InChI Key |
WUDBQFXPHRGDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that exhibits a range of biological activities. This article reviews the molecular characteristics, synthesis, and biological effects of this compound, drawing from diverse research sources.
Molecular Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 259.35 g/mol |
| LogP | 2.1184 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 36.803 Ų |
The structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties, and a tetrahydrothiopyran ring that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the benzimidazole and pyrrolidine derivatives, followed by coupling reactions to yield the final product. Specific methodologies may vary depending on the desired purity and yield.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs possess potent anticancer properties. For instance, derivatives containing benzimidazole and oxadiazole structures have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related compounds has indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
Neuroprotective Effects
Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects, as similar compounds have been reported to exhibit activity against neurodegenerative disorders by modulating neurotransmitter systems .
Case Studies
Several studies have investigated the biological effects of compounds with similar structures:
- Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and screened against a panel of cancer cell lines. Compounds exhibited IC50 values ranging from 0.5 to 10 µM, indicating significant anticancer potential .
- Antimicrobial Screening : A set of pyrrolidine-containing compounds was tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds showed moderate to excellent activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Neuroprotective Assays : Research into neuroprotective properties involved evaluating the effects of related compounds on neuronal cell survival in models of oxidative stress. Results indicated that certain derivatives could enhance cell viability significantly compared to controls .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing the benzimidazole structure have shown effectiveness against Gram-positive bacteria .
Antihypertensive Effects
Benzimidazole derivatives have been documented for their antihypertensive properties by acting as antagonists to angiotensin II receptors. Some studies suggest that modifications at specific positions on the benzimidazole ring can enhance binding affinity and efficacy compared to established antihypertensive drugs like Losartan .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored, particularly in inhibiting pro-inflammatory cytokines. Research has shown that certain benzimidazole derivatives can effectively block pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .
- Antihypertensive Activity : A comparative study highlighted that modifications to the benzimidazole core significantly improved antihypertensive activity in animal models, with one derivative showing a reduction in systolic blood pressure comparable to Losartan .
- Anti-inflammatory Studies : In vitro assays indicated that this compound could inhibit TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory therapeutic agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Benzimidazole Derivatives with Heterocyclic Substituents
Compounds 9a–9e share the benzimidazole-acetamide framework but replace the thiopyran-pyrrole unit with triazole-thiazole systems. These compounds exhibited strong docking affinities in enzymatic studies, suggesting that the triazole-thiazole motif enhances target engagement through hydrogen bonding and hydrophobic interactions . In contrast, the thiopyran-pyrrole group in the target compound may offer superior metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxygenated heterocycles .
Pyrazole and Thiazole-Containing Analogues
The pyrazole-thiazole derivative in demonstrated antimicrobial activity, attributed to the 4-nitrophenyl and 4-chlorophenyl groups, which enhance electron-withdrawing effects. However, the target compound’s pyrrole-thiopyran system could provide a broader interaction profile, leveraging both aromatic stacking (pyrrole) and lipophilic penetration (thiopyran) .
Solubility and Stability Considerations
The THP-containing analog in highlights the role of oxygenated heterocycles in improving aqueous solubility. Conversely, the target compound’s thiopyran ring may reduce solubility but increase membrane permeability, a critical factor for central nervous system (CNS) targets .
Preparation Methods
Cycloaddition Strategy for Thiopyran Formation
The tetrahydro-2H-thiopyran ring is constructed via a [4 + 2] cycloaddition reaction. Source highlights the use of thioamide precursors acting as dienophiles. For example, (E)-2-cyano-3-phenylprop-2-enethioamide undergoes dimerization in the presence of iodide, forming a dihydrothiopyran scaffold. Adapting this method, 4-(1H-pyrrol-1-yl)but-2-enethioamide is cyclized under thermal conditions (80°C, toluene) to yield 4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-carbonitrile.
Acetic Acid Side Chain Incorporation
The thiopyran intermediate is functionalized with an acetic acid group via nucleophilic substitution. Reaction with chloroacetic acid in dichloromethane (DCM) at 0°C, catalyzed by triethylamine, produces 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid. Yield optimization (75–80%) is achieved by maintaining a 1:1.2 molar ratio of thiopyran to chloroacetic acid.
Amide Coupling and Final Product Isolation
Activation of the Carboxylic Acid
The acetic acid derivative is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous DCM. This generates a reactive O-acylisourea intermediate, facilitating amide bond formation with the benzimidazole ethylamine.
Coupling Reaction
Combining the activated thiopyran acetate with 2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethylamine in DCM at 25°C for 24 hours yields the crude acetamide. The reaction is monitored via thin-layer chromatography (TLC), with typical yields of 70–75%.
Crystallization and Polymorphic Control
Source emphasizes the importance of seeding to ensure polymorphic purity. Dissolving the crude product in a dichloromethane/methanol mixture (3:1) and adding crystalline Form-2 seeds at 0–5°C induces controlled crystallization. The final product is isolated via vacuum filtration and dried under reduced pressure, achieving >99% purity by HPLC.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Industrial protocols prioritize green chemistry principles. Methanol and DCM are recovered via distillation, reducing waste. Catalysts like samarium triflate, noted in Source for asymmetric cycloadditions, are reused after extraction with ethyl acetate.
Continuous Flow Reactor Adaptation
Key steps (e.g., cycloaddition and amide coupling) are transitioned to continuous flow systems to enhance reproducibility. Residence times of 30–60 minutes at 50°C improve throughput by 40% compared to batch processes.
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 1.45 (d, 6H, CH(CH3)2), 2.85–3.10 (m, 4H, thiopyran CH2), 4.25 (q, 2H, NCH2), 6.75 (s, 2H, pyrrole H) |
| 13C NMR | δ 22.1 (CH3), 45.8 (thiopyran C), 171.2 (C=O) |
| HRMS | [M+H]+ Calculated: 454.2012; Found: 454.2009 |
Q & A
Basic: What are the critical steps in synthesizing this compound, and what methodologies ensure purity and yield?
Answer:
The synthesis involves a multi-step approach:
Core heterocycle formation : The benzimidazole and thiopyran moieties are constructed via cyclocondensation of ortho-diamine derivatives with carbonyl sources under acidic conditions (e.g., HCl/EtOH) .
Functional group coupling : The ethyl linker and acetamide group are introduced using nucleophilic substitution or acylation reactions. For example, thioacetamide intermediates react with activated carboxylic acids in the presence of coupling agents like EDCI .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC is critical for isolating the final compound (>95% purity) .
Key parameters : Temperature control (±2°C), anhydrous solvents, and reaction time optimization (monitored via TLC/HPLC) are essential to suppress side reactions like over-alkylation .
Advanced: How can reaction conditions be optimized to address low yields in the final acylation step?
Answer:
Low yields often stem from steric hindrance at the acetamide coupling site. Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl electrophile .
- Temperature modulation : Gradual heating (50–60°C) improves reaction kinetics without degrading heat-sensitive intermediates .
Validation : Reaction progress is tracked via LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .
Basic: What spectroscopic and computational methods are used to confirm the compound’s structure?
Answer:
- 1H/13C NMR : Assignments focus on distinguishing benzimidazole aromatic protons (δ 7.2–8.1 ppm) and thiopyran methylene groups (δ 2.5–3.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Single-crystal diffraction validates the spatial arrangement of the pyrrole and benzimidazole rings .
Computational support : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and optimize geometry, cross-validated with experimental IR data .
Advanced: How can contradictory biological activity data across studies be systematically analyzed?
Answer:
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) require:
- Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times .
- Metabolic stability testing : Assess compound degradation in serum using LC-MS to rule out false negatives .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) .
Case study : A 2023 study resolved conflicting cytotoxicity data by identifying batch-dependent impurities via NMR-assisted impurity profiling .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50 calculation via nonlinear regression .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Scaffold diversification : Synthesize analogs with substituents at the pyrrole (e.g., electron-withdrawing groups) and benzimidazole (e.g., halogenation) positions .
- Binding mode analysis : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Selectivity profiling : Screen against off-target panels (e.g., CEREP’s SafetyScreen44) to prioritize analogs with >10-fold selectivity .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : Lyophilized powder at −20°C under argon prevents oxidation of the thiopyran sulfur atom .
- Solution stability : In DMSO, avoid freeze-thaw cycles (>3 cycles degrade acetamide groups); use fresh aliquots for assays .
- Degradation markers : Monitor via HPLC for hydrolyzed products (e.g., free carboxylic acid) at 254 nm .
Advanced: What computational strategies predict metabolic pathways and toxicity risks?
Answer:
- Metabolism prediction : Use GLORYx or SwissADME to identify likely Phase I/II modification sites (e.g., CYP3A4-mediated oxidation) .
- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., benzimidazole-related Ames test positivity) .
- MD simulations : GROMACS models assess binding to hERG channels (cardiotoxicity risk) via MM-PBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
